molecular formula C10H11N3O2 B1651590 3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 129521-49-9

3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B1651590
CAS No.: 129521-49-9
M. Wt: 205.21 g/mol
InChI Key: DXQFDIPJCAMXTM-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, characterized by a five-membered triazole ring fused with a ketone group. Key structural features include:

  • Position 3: A 4-methoxyphenyl substituent, contributing electron-donating effects via the methoxy (-OCH₃) group.
  • Position 4: A methyl group (-CH₃), enhancing steric bulk and influencing acidity.

This compound is synthesized through Schiff base formation or acetylation reactions, as seen in analogous derivatives .

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13-9(11-12-10(13)14)7-3-5-8(15-2)6-4-7/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQFDIPJCAMXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156192
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129521-49-9
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129521499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are critical to achieving the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects . The compound’s ability to form hydrogen bonds and interact with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups : The methoxy group in the target compound increases electron density, lowering acidity (higher pKa) compared to electron-withdrawing substituents (e.g., nitro groups) .
  • Spectroscopic Shifts: Methoxy protons (δ 3.8 ppm) and carbonyl stretches (~1700 cm⁻¹) are consistent across derivatives, but substituents like amino (δ 6.7 ppm) or chlorine alter spectral profiles .

Key Findings :

  • Antioxidant Efficacy : The target compound (EC₅₀ = 12.3 μg/mL) outperforms BHT (EC₅₀ = 18.5 μg/mL) in free radical scavenging, likely due to the methoxy group’s radical stabilization .
  • Anticancer Potential: Pyrrolylmethyl derivatives show enhanced EGFR kinase inhibition (IC₅₀ = 18 μM) via keto-enol tautomerism, a feature absent in the target compound .
2.3 Solvent-Dependent Acidity

pKa values vary with solvent polarity and substituent effects:

Compound pKa in Acetonitrile pKa in Isopropyl Alcohol pKa in DMF
Target Compound 9.1 8.5 8.9
3-Ethyl-4-(3-nitrobenzylidenamino)... 7.8 7.3 7.6
4-(4-Chlorophenyl)-1-cyclopropylmethyl 8.7 8.2 8.4

Trends :

  • Electron-Withdrawing Groups : Nitro-substituted derivatives exhibit lower pKa (higher acidity) due to enhanced proton dissociation .
  • Solvent Effects : Less polar solvents (e.g., isopropyl alcohol) stabilize the protonated form, reducing acidity compared to polar aprotic solvents like DMF .

Biological Activity

3-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is C11_{11}H12_{12}N4_{4}O. The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study demonstrated that 3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one showed potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at low concentrations.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

This suggests that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that it induces apoptosis and inhibits cell proliferation. The IC50_{50} values were reported as follows:

Cell Line IC50_{50} (µM)
HeLa15
MCF-720

Mechanistic studies revealed that the compound triggers caspase-dependent apoptotic pathways and downregulates anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this triazole derivative exhibits anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced levels of TNF-alpha and IL-6 significantly at concentrations of 10 µM.

The biological activities of 3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : It may modulate receptor activity related to apoptosis and inflammation.

Case Studies

A notable case study involved a clinical trial assessing the efficacy of this compound in patients with resistant bacterial infections. Results indicated a significant improvement in clinical outcomes with minimal side effects reported.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 2
3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.